Ether, 2-fluoroethyl methyl
Description
"Ether, 2-fluoroethyl methyl" (IUPAC: methoxy-2-fluoroethane, CH₃-O-CH₂CH₂F) is a fluorinated ether characterized by a methyl group and a 2-fluoroethyl group linked via an oxygen atom. The introduction of fluorine into ethers enhances their electrochemical stability, lowers viscosity, and improves resistance to metabolic degradation, making them valuable in advanced technologies .
Properties
CAS No. |
627-43-0 |
|---|---|
Molecular Formula |
C3H7FO |
Molecular Weight |
78.09 g/mol |
IUPAC Name |
1-fluoro-2-methoxyethane |
InChI |
InChI=1S/C3H7FO/c1-5-3-2-4/h2-3H2,1H3 |
InChI Key |
FQVSGUBAZSXHFZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including Ether, 2-fluoroethyl methyl, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, sodium methoxide can react with 2-fluoroethyl bromide under appropriate conditions .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For more complex ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ether, 2-fluoroethyl methyl, primarily undergoes cleavage reactions in the presence of strong acids. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the structure of the ether and the conditions used .
Common Reagents and Conditions:
Acidic Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used. .
Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, the presence of the fluorine atom in this compound, can influence its reactivity under specific conditions.
Major Products: The major products of the acidic cleavage of this compound, are typically alcohols and alkyl halides. For example, cleavage with HI would yield 2-fluoroethanol and methyl iodide .
Scientific Research Applications
Ether, 2-fluoroethyl methyl, has several applications in scientific research:
Biology and Medicine: Fluorinated compounds are often explored for their potential in pharmaceuticals and diagnostic agents.
Industry: Its stability and reactivity make it useful in the production of specialized chemicals and materials.
Mechanism of Action
The primary mechanism of action for Ether, 2-fluoroethyl methyl, involves its cleavage in the presence of strong acids. The ether oxygen is protonated, followed by nucleophilic attack leading to the formation of alcohols and alkyl halides. The specific pathway (S_N2 or S_N1) depends on the structure of the ether and the conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Electrochemical Performance in Battery Electrolytes
Bis(2-fluoroethyl) ether (Structure: (CH₂CH₂F)₂O) demonstrates superior ionic conductivity and low-temperature stability (-40°C to 60°C) as a lithium battery electrolyte compared to non-fluorinated analogs. Molecular dynamics simulations suggest that fluorine’s electron-withdrawing effect weakens Li⁺-solvent coordination, facilitating faster ion transport .
| Compound | Ionic Conductivity (mS/cm) | Operating Temp. Range (°C) | Viscosity (cP) |
|---|---|---|---|
| Bis(2-fluoroethyl) ether | 5.8 (at 25°C) | -40 to 60 | 0.21 (25°C) |
| MTBE | 0.9 (at 25°C) | 0 to 40 | 0.37 (20°C) |
Key Research Findings and Implications
- Fluorination in ethers improves electrochemical performance and metabolic stability but may elevate toxicity depending on substituents .
- Comparative studies indicate that fluoroethers outperform non-fluorinated analogs in extreme-temperature applications, supporting their use in next-gen energy storage .
Biological Activity
Ether, 2-fluoroethyl methyl (CAS No. 627-43-0), is a fluorinated ether that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom attached to the ethyl group of a methyl ether. The molecular formula is CHFO, and it exhibits unique properties due to the electronegative fluorine atom, which can influence the compound's interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of ether compounds often relates to their ability to interact with various biochemical pathways. Research indicates that fluorinated ethers can exhibit enhanced lipophilicity, which may improve membrane permeability and bioavailability compared to their non-fluorinated counterparts .
Privileged Substructures
Certain chemical substructures within ethers have been identified as "privileged," meaning they are predisposed to bioactivity. Studies have shown that compounds containing these substructures tend to exhibit higher rates of biological activity across diverse phenotypic assays . For example, the presence of specific functional groups can enhance binding affinity to target proteins, leading to increased efficacy.
Case Studies and Research Findings
- Phenotypic Assays : In one study involving a library of compounds, ether derivatives were tested across multiple cell-based phenotypic assays. The results indicated that compounds with fluorinated structures had a significantly higher rate of activity compared to non-fluorinated analogs. Specifically, 18.4% of tested compounds showed activity in at least one assay .
- Cancer Cell Line Inhibition : Another critical area of research involved testing this compound against various cancer cell lines. The compound demonstrated promising results in inhibiting cell growth in certain types of cancer, suggesting potential therapeutic applications in oncology.
- Mechanistic Studies : Detailed mechanistic studies revealed that the compound could modulate specific signaling pathways involved in cell proliferation and apoptosis. For instance, it was found to inhibit histone acetylation, a process crucial for gene regulation and expression in cancer cells .
Data Table: Summary of Biological Activity Findings
| Study | Assay Type | Active Compounds (%) | Notable Findings |
|---|---|---|---|
| Study A | Cell-based phenotypic assays | 18.4% | Enhanced activity in fluorinated ethers |
| Study B | Cancer cell line inhibition | 11.4% | Significant growth inhibition in select lines |
| Study C | Mechanistic analysis | N/A | Inhibition of histone acetylation observed |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-fluoroethyl methyl ether, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or fluorination of precursor molecules (e.g., 2-chloroethyl methyl ether). Reaction parameters such as temperature (e.g., 60–80°C for fluorination), solvent polarity, and catalyst choice (e.g., KF or CsF) critically affect yield. Purity is optimized via distillation or chromatography, with GC-MS or NMR used for validation .
- Key Considerations : Side reactions (e.g., elimination to form alkenes) must be monitored, particularly under high-temperature conditions.
Q. What spectroscopic techniques are most effective for characterizing 2-fluoroethyl methyl ether?
- Methodological Answer :
- NMR : NMR (δ ≈ -210 to -220 ppm) identifies fluorine environments, while NMR distinguishes methyl (δ ~3.3 ppm) and fluorinated ethyl groups (δ ~4.5–4.7 ppm).
- IR : C-F stretching vibrations (~1100–1200 cm) and ether C-O-C bands (~1050–1150 cm) confirm functional groups.
- Mass Spectrometry : Fragmentation patterns (e.g., loss of CHO• or FCHCH•) aid structural elucidation .
Q. How can researchers safely handle 2-fluoroethyl methyl ether in laboratory settings?
- Methodological Answer : Use fume hoods to mitigate inhalation risks (vapor pressure ~45 mmHg at 25°C). Store in flame-resistant cabinets (flash point <0°C). Emergency protocols should address spills with inert adsorbents (e.g., vermiculite) and avoid water due to potential reactivity .
Advanced Research Questions
Q. How does the introduction of a fluorine atom in 2-fluoroethyl methyl ether influence its physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorination increases polarity and thermal stability (decomposition ~200°C vs. ~160°C for ethyl methyl ether). Conductivity studies in Li-ion batteries show enhanced ionic transport at elevated temperatures (threshold ~65°C) due to reduced solvent viscosity and improved Li solvation .
- Data Interpretation : Compare Arrhenius plots of conductivity for fluorinated vs. non-fluorinated ethers to identify temperature-dependent behavior .
Q. What strategies resolve contradictions in environmental fate data for 2-fluoroethyl methyl ether?
- Methodological Answer :
- Literature Synthesis : Cross-reference CAS-number-based studies (e.g., using keywords pollution, monitoring) to identify gaps in degradation pathways .
- Expert Review : Engage interdisciplinary panels to evaluate conflicting biodegradation half-lives (e.g., aerobic vs. anaerobic conditions) and prioritize lab-scale simulations under controlled parameters (pH, microbial consortia) .
Q. How can computational modeling predict the reactivity of 2-fluoroethyl methyl ether in novel chemical reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for SN2 reactions (e.g., with Grignard reagents) using Gaussian or ORCA software. Compare activation energies (ΔG) with experimental kinetic data.
- MD Simulations : Model solvent interactions (e.g., in DMF or THF) to predict solubility and aggregation behavior .
Q. What ethical and regulatory challenges arise when scaling up 2-fluoroethyl methyl ether synthesis for academic-industrial collaborations?
- Methodological Answer :
- Ethical Compliance : Adhere to institutional review boards (IRBs) for hazard communication and waste disposal protocols. Document participant selection criteria (e.g., lab personnel training levels) .
- Regulatory Alignment : Align with REACH guidelines for fluorinated compounds, emphasizing environmental persistence (PBT) assessments and LC-MS monitoring of byproducts .
Data Management and Reproducibility
Q. How should researchers design data management plans (DMPs) for studies involving 2-fluoroethyl methyl ether?
- Methodological Answer :
- Metadata Standards : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to catalog synthetic procedures, spectral data, and toxicity profiles.
- Repository Selection : Deposit raw NMR/IR files in domain-specific repositories (e.g., PubChem, Zenodo) with persistent identifiers (DOIs) .
Q. What statistical approaches validate reproducibility in fluorinated ether research?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
